3-[4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one
Description
3-[4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
3-[4-[(3,5-dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Cl2N2O2/c1-35-29-19(15-20(30)16-25(29)31)17-32-21-11-13-22(14-12-21)33-27-23-9-5-6-10-24(23)28(34)26(27)18-7-3-2-4-8-18/h2-17,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKCFYPDLMJOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NC2=CC=C(C=C2)N=C3C(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation reaction between 3,5-dichloro-2-methoxybenzaldehyde and 4-aminobenzophenone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and minimize waste. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3-[4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or hydroxyl groups .
Scientific Research Applications
3-[4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the fields of anti-inflammatory and anticancer research.
Medicine: Researchers are exploring its therapeutic potential for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-[4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[(3,5-Dichloro-2-methoxybenzylidene)amino]phenyl]imino-2-phenyl-1-indanone
- 2-[(4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl)imino]-6-methoxyphenol
Uniqueness
Compared to similar compounds, 3-[4-[(3,5-Dichloro-2-methoxyphenyl)methylideneamino]phenyl]imino-2-phenylinden-1-one stands out due to its specific combination of functional groups and aromatic rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
